Pim-1 kinase inhibitor 5
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Overview
Description
Pim-1 kinase inhibitor 5 is a small molecule inhibitor that targets the Pim-1 kinase, a serine/threonine protein kinase. Pim-1 kinase is part of the proviral insertion site in Moloney murine leukemia virus family, which includes Pim-1, Pim-2, and Pim-3. These kinases play crucial roles in regulating cell survival, proliferation, and motility. This compound has shown potential in treating various cancers, including prostate cancer and leukemia, by inhibiting the activity of Pim-1 kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: Starting from a suitable aromatic compound, intermediate A is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: Intermediate A is then coupled with another aromatic compound under specific conditions, such as the presence of a palladium catalyst and a base, to form intermediate B.
Final Cyclization: Intermediate B undergoes cyclization under acidic or basic conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pim-1 kinase inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles or electrophiles; conditionspolar or non-polar solvents, varying temperatures
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Pim-1 kinase inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Pim-1 kinase inhibitors and to develop new inhibitors with improved potency and selectivity
Biology: Employed in cellular and molecular biology studies to investigate the role of Pim-1 kinase in cell signaling, proliferation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating cancers, such as prostate cancer and leukemia, by inhibiting Pim-1 kinase activity and reducing tumor growth
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new Pim-1 kinase inhibitors
Mechanism of Action
Pim-1 kinase inhibitor 5 exerts its effects by binding to the active site of Pim-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The molecular targets and pathways affected by this compound include the Janus kinase/signal transducer and activator of transcription pathway, the nuclear factor kappa B pathway, and the mammalian target of rapamycin pathway .
Comparison with Similar Compounds
Pim-1 kinase inhibitor 5 is compared with other similar compounds, such as:
Pim-1 kinase inhibitor 1: Another potent inhibitor with a different chemical structure but similar inhibitory activity.
Pim-1 kinase inhibitor 2: Known for its high selectivity towards Pim-1 kinase compared to other kinases.
Pim-1 kinase inhibitor 3: Exhibits dual inhibition of Pim-1 and Pim-2 kinases, providing broader therapeutic potential
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards Pim-1 kinase, making it a valuable tool for studying Pim-1 kinase-related pathways and developing targeted therapies .
Biological Activity
Pim-1 kinase, a member of the serine/threonine kinase family, plays a significant role in various cellular processes, including cell survival, proliferation, and apoptosis. The inhibition of Pim-1 has emerged as a promising therapeutic strategy in cancer treatment due to its involvement in oncogenic signaling pathways. This article focuses on the biological activity of Pim-1 kinase inhibitor 5 (PIM1-1), examining its mechanisms of action, efficacy in different cancer models, and potential clinical implications.
Overview of Pim-1 Kinase
Pim-1 kinase is implicated in several critical cellular functions:
- Cell Growth and Survival : It promotes cell proliferation and inhibits apoptosis by phosphorylating pro-apoptotic proteins like BAD.
- Drug Resistance : Pim-1 is associated with the development of resistance to various chemotherapeutic agents.
- Cytokine Signaling : It is activated by interleukins and plays a role in signal transduction pathways that control gene expression related to cell survival and growth .
PIM1-1 acts primarily by inhibiting the kinase activity of Pim-1, leading to:
- Decreased Phosphorylation of BAD : This results in enhanced apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Studies have shown that PIM1-1 significantly reduces cell viability in various cancer cell lines, including B-cell lymphoma (Raji and Daudi) and K562 leukemia cells .
The compound's half-maximal inhibitory concentration (IC50) values have been reported as follows:
Cell Line | IC50 (µM) |
---|---|
Raji | 20 |
Daudi | 10 |
K562 | 30 |
In Vitro Studies
In vitro studies demonstrate that PIM1-1 effectively reduces cell viability across multiple cancer types. For instance:
- B-cell Lymphoma : PIM1-1 exhibited a significant reduction in cell viability, with a notable decrease in ERK phosphorylation, indicating an antiproliferative effect .
- Leukemia : The compound showed potent activity against K562 cells, with IC50 values indicating effective inhibition at low concentrations.
In Vivo Studies
Preclinical studies using animal models have further validated the efficacy of PIM1-1:
- Tumor Growth Inhibition : Treatment with PIM1-1 resulted in reduced tumor growth in xenograft models. The compound demonstrated significant antitumor activity by inducing apoptosis and inhibiting proliferation .
Case Studies
A notable case study involved the use of PIM1-1 in prostate cancer models. The inhibitor was shown to:
- Induce apoptosis through the downregulation of survival pathways.
- Enhance the effectiveness of other chemotherapeutic agents when used in combination therapy .
Implications for Clinical Use
The potential clinical application of Pim-1 inhibitors like PIM1-1 is promising due to their ability to target multiple pathways involved in tumorigenesis. Key points include:
- Overcoming Drug Resistance : By targeting Pim-1, these inhibitors may help sensitize resistant cancer cells to conventional therapies.
- Combination Therapy Potential : Combining Pim-1 inhibitors with other treatments could enhance overall therapeutic efficacy.
Properties
Molecular Formula |
C22H13Cl2N3O |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13Cl2N3O/c1-28-15-8-6-13(7-9-15)20-11-16(18(12-25)22(24)27-20)17-10-14-4-2-3-5-19(14)26-21(17)23/h2-11H,1H3 |
InChI Key |
JTCXKTJMNJNUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC4=CC=CC=C4N=C3Cl)C#N)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.